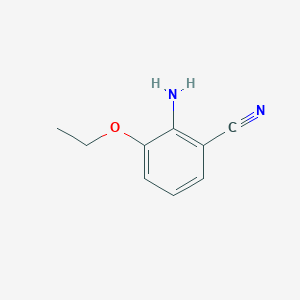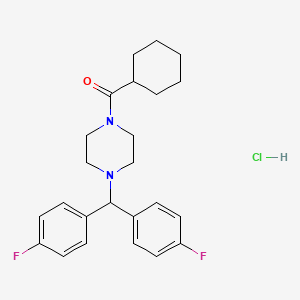
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexylmethanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include halogenated analogs and bases such as sodium hydride or potassium carbonate.
Oxidation and reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could involve lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halogenated compounds can yield various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves its binding to the cannabinoid CB1 receptor. As an inverse agonist, it reduces the basal activity of the receptor, leading to decreased G protein coupling and reduced signaling . This action is thought to contribute to its potential antiobesity effects by modulating appetite and energy balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rimonabant (SR141716A): A first-generation CB1 inverse agonist with significant psychiatric side effects.
Otenabant and Taranabant: Other first-generation CB1 inverse agonists with similar issues.
LDK1203 and LDK1222: Analogous compounds with different substitutions on the piperazine ring.
Uniqueness
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride is unique due to its distinct chemical scaffold, which offers the potential for reduced central activity and fewer psychiatric side effects compared to first-generation CB1 inverse agonists . This makes it a promising candidate for further development in the field of antiobesity drugs .
Eigenschaften
Molekularformel |
C24H29ClF2N2O |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-cyclohexylmethanone;hydrochloride |
InChI |
InChI=1S/C24H28F2N2O.ClH/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20;/h6-13,20,23H,1-5,14-17H2;1H |
InChI-Schlüssel |
PIXRWNJNSRDZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
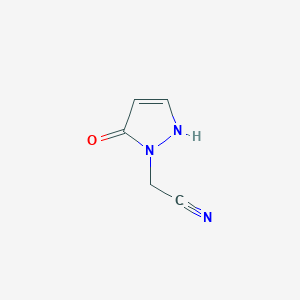
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
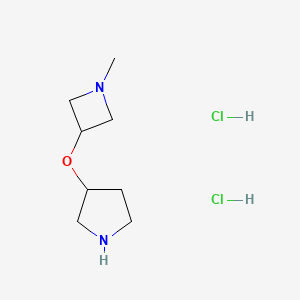
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)

![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
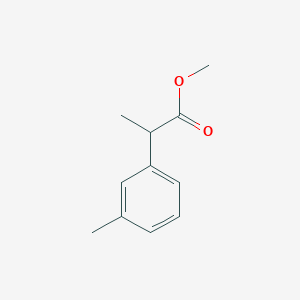
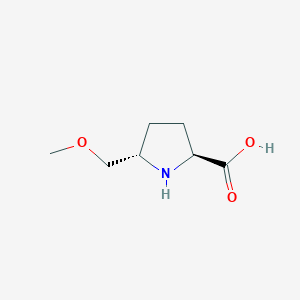
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)
![tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13324195.png)
